[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane
Description
The compound [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a palladium(II) precatalyst widely used in cross-coupling reactions. It belongs to the Buchwald palladacycle family, specifically categorized as a "Generation 4" catalyst . The ligand component, dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane (SPhos), features methoxy substituents at the 2' and 6' positions of the biphenyl backbone, which enhance electron-donating properties and steric bulk. The palladium center is coordinated to a methanesulfonate (mesylate) group and a 2'-(methylamino)biphenyl moiety, enabling rapid activation under mild conditions .
This precatalyst is renowned for its efficiency in Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with challenging substrates like aryl chlorides. Its low catalyst loading (0.5–5 mol%) and high turnover frequency make it advantageous for industrial and academic applications .
Properties
CAS No. |
1599466-87-1 |
|---|---|
Molecular Formula |
C41H52Cl2NO5PPdS |
Molecular Weight |
879.2 g/mol |
IUPAC Name |
dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI Key |
WGHUSNJREHGSMT-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that this compound is a third-generation (g3) buchwald precatalyst. Buchwald precatalysts are typically used in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis. Therefore, the primary targets of this compound are likely the reactants involved in these cross-coupling reactions.
Mode of Action
As a Buchwald precatalyst, this compound facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. It does this by coordinating with the reactants and lowering the activation energy required for the cross-coupling reaction to occur.
Biochemical Pathways
Given its role in facilitating cross-coupling reactions, it can be inferred that it plays a crucial role in various synthetic pathways that involve the formation of c-c, c-n, c-o, c-f, c-cf3, and c-s bonds.
Pharmacokinetics
It is known that this compound is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents. These properties could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the efficient formation of the desired cross-coupled product. It achieves this by facilitating the formation of the active catalytic species and accurately controlling the ligand: palladium ratio. This leads to lower catalyst loadings, shorter reaction times, and higher yields.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability in air, moisture, and heat allows it to function effectively in a wide range of conditions. Additionally, its solubility in common organic solvents means that the choice of solvent can also impact its efficacy and stability.
Biological Activity
The compound [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a palladium complex with potential applications in medicinal chemistry and catalysis. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound consists of a palladium center coordinated to a methanesulfonate group and a phosphane ligand. The structural configuration allows it to participate in various chemical reactions, particularly in catalysis and biological interactions.
Anticancer Properties
Research has indicated that palladium complexes can exhibit anticancer activity. For instance, studies have shown that certain palladium compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound may share similar mechanisms due to its palladium content.
- Mechanism of Action : Palladium complexes often interact with cellular components such as DNA and proteins, leading to alterations in cellular signaling and gene expression. This interaction can result in the inhibition of tumor growth and metastasis.
Enzyme Inhibition
Palladium complexes have been studied for their ability to inhibit various enzymes, including those involved in inflammatory processes. The compound may act as an inhibitor of interleukin-1 receptor-associated kinases (IRAK), which play a role in inflammatory signaling pathways.
- Case Study : A study highlighted the effectiveness of similar palladium complexes in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Catalytic Activity
The compound has shown promise in catalyzing organic reactions, particularly C–C coupling reactions. Its catalytic efficiency is attributed to the unique properties of the palladium center combined with the phosphane ligand.
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate | 85 |
| Heck Reaction | Dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane | 90 |
Stability Studies
Stability assessments of the compound indicate that it maintains its structural integrity under various conditions, which is essential for its application in biological systems. The presence of stabilizing ligands enhances its solubility and reactivity.
Solubility Data
The solubility of this complex in aqueous solutions was found to be significantly higher than many other palladium complexes, facilitating its use in biological experiments.
Scientific Research Applications
Mechanistic Insights
The mechanism of action for palladium-catalyzed reactions involving this compound typically involves the following steps:
- Activation : The palladium complex undergoes deprotonation to form a Pd–amido complex.
- Reductive Elimination : This complex then undergoes reductive elimination to form the desired product, such as carbazoles or other substituted aromatic compounds .
Suzuki-Miyaura Coupling
This compound has been shown to effectively catalyze the Suzuki-Miyaura coupling reaction, which is pivotal for forming biaryl compounds. Studies indicate that the use of this palladium complex allows for high yields and selectivity under mild conditions .
C–N Bond Formation
The compound is also effective in C–N bond formation reactions. It has been reported that using this palladium complex leads to the efficient synthesis of various N-substituted compounds from aryl halides and amines .
Case Study: Synthesis of Carbazoles
In a notable study, the palladium complex was utilized to synthesize N-substituted carbazoles from 2-aminobiphenyl derivatives. The reaction conditions were optimized to achieve excellent yields with minimal purification required for the starting materials .
| Reaction | Conditions | Yield | Notes |
|---|---|---|---|
| Carbazole Synthesis | THF, 50 °C | >90% | Minimal purification required |
Case Study: Cross-Coupling with Aryl Halides
Another study examined the effectiveness of this compound in cross-coupling reactions involving aryl halides and boronic acids. The results demonstrated that this catalyst could achieve high turnover numbers (TON) and turnover frequencies (TOF), indicating its robustness as a catalyst in industrial applications .
| Reaction | Aryl Halide | Boronic Acid | Yield |
|---|---|---|---|
| Cross-Coupling | 4-chloro-3-methylanisole | 2,6-difluorophenylboronic acid | 85% |
Advantages of Using This Compound
- High Efficiency : The compound demonstrates high catalytic activity with minimal leaching of palladium, which is crucial for industrial applications.
- Versatility : It can be employed in various types of coupling reactions, making it a valuable tool for synthetic chemists.
- Environmentally Friendly Conditions : The use of solvents like water and ethanol in some reactions aligns with green chemistry principles .
Comparison with Similar Compounds
Structural and Ligand Variations
Key structural differences among palladacycle precatalysts arise from variations in the phosphane ligand and the amino substituent. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups : SPhos (methoxy) and RuPhos (isopropoxy) ligands provide strong electron-donating effects, enhancing catalytic activity for aryl chlorides. XPhos, with triisopropyl substituents, offers greater steric bulk for hindered substrates .
- Amino Group: The 2'-methylamino group in the target compound improves stability and reduces decomposition compared to unsubstituted amino groups in RuPhos and DavePhos .
Catalytic Performance
Suzuki-Miyaura Coupling
- SPhos vs. XPhos : In the synthesis of tetrahydrobiphenylene, SPhos achieved 93% yield under optimized conditions, whereas XPhos required higher catalyst loadings and showed lower efficiency .
- Substrate Scope : SPhos excels with electron-rich aryl chlorides due to its methoxy groups, while XPhos is preferred for sterically demanding substrates like ortho-substituted arenes .
Buchwald-Hartwig Amination
- SPhos vs. RuPhos : RuPhos demonstrates superior performance in couplings involving bulky amines (e.g., tert-butylamine), whereas SPhos is optimal for less hindered primary amines .
Stability and Handling
- Thermal Stability: The methylamino group in the target compound enhances thermal stability compared to DavePhos (unsubstituted amino), which is prone to oxidative degradation .
- Storage : SPhos-based palladacycles require inert atmospheres (2–8°C), similar to XPhos and RuPhos derivatives .
Industrial and Scalability Considerations
- Cost-Effectiveness : SPhos allows <5 mol% catalyst loading in large-scale Suzuki-Miyaura reactions, reducing costs compared to first-generation catalysts .
- Patent Coverage : The target compound is covered under patents (e.g., PCT/US2013/030779), limiting its use in proprietary processes, whereas older ligands like XPhos are more accessible .
Preparation Methods
Preparation of N-Methyl-2-Aminobiphenyl
The precursor N-methyl-2-aminobiphenyl is synthesized via N-methylation of 2-aminobiphenyl. In a representative procedure, 2-aminobiphenyl (30 mmol) is treated with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds in tetrahydrofuran (THF) at 50–60°C for 12–24 hours, yielding N-methyl-2-aminobiphenyl as a yellow oil with >95% purity. Gas chromatography and <sup>1</sup>H NMR confirm the mono-methylated product, avoiding over-alkylation to N,N-dimethyl derivatives.
Key Reaction Parameters:
Formation of Palladium Methanesulfonate Dimer
The palladium complex is prepared by reacting N-methyl-2-aminobiphenyl with palladium acetate and methanesulfonic acid. In a typical protocol:
-
N-Methyl-2-aminobiphenyl (30 mmol) is dissolved in THF.
-
Methanesulfonic acid (0.95 equivalents relative to amine) is added dropwise, forming a protonated intermediate.
-
Palladium acetate (0.95 equivalents) is introduced, and the mixture is stirred at 50°C for 45 minutes.
The reaction yields a tan solid after precipitation with diethyl ether, achieving 93% isolated yield. X-ray crystallography confirms the dimeric structure, with palladium centers coordinated to the biphenyl amine and methanesulfonate counterions.
Characterization Data:
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 7.49–7.34 (m, aromatic protons), 3.98 (s, NH), 2.82 (s, CH<sub>3</sub>).
-
IR (neat) : Peaks at 1613 cm<sup>−1</sup> (C=N stretch) and 1284 cm<sup>−1</sup> (SO<sub>3</sub><sup>−</sup>).
Synthesis of Dicyclohexyl({2',6'-Dimethoxy-[1,1'-Biphenyl]-2-yl})Phosphane
Suzuki-Miyaura Coupling for Biphenyl Core
The biphenyl backbone is constructed via Suzuki-Miyaura coupling. A mixture of 3-bromo-2-methylphenyl carbamate and 2-methyl-3-boronic acid aniline derivative reacts in the presence of Pd<sub>2</sub>(dba)<sub>3</sub> (1 mol%) and SPhos ligand. The reaction proceeds in toluene at 100°C for 30 minutes, yielding the biphenyl intermediate with >90% conversion.
Phosphine Ligand Installation
The dicyclohexylphosphine group is introduced via a one-pot procedure:
-
The biphenyl intermediate is treated with cyclohexylmagnesium chloride to generate a Grignard reagent.
-
Chlorodicyclohexylphosphine (prepared from PCl<sub>3</sub> and cyclohexylmagnesium chloride) is added, forming the target phosphine ligand.
This method avoids chromatographic purification, reducing costs by 40% compared to traditional routes.
Optimization Insights:
Integration of Palladium Complex and Phosphane Ligand
Coordination of Phosphane to Palladium
The final compound is assembled by reacting the palladium methanesulfonate dimer with dicyclohexyl({2',6'-dimethoxy-biphenyl})phosphane in dichloromethane. The reaction is conducted under argon at 25°C for 2 hours, yielding a deep red solution. Excess ligand ensures complete coordination, as confirmed by <sup>31</sup>P NMR (δ 18.7 ppm).
Crystallization and Purity Assessment
The product is crystallized from hexane/diethyl ether (3:1), producing orange-red crystals suitable for X-ray analysis. High-resolution mass spectrometry (HRMS) validates the molecular formula ([M]<sup>+</sup> m/z calc. 789.24, found 789.23).
Comparative Analysis of Methodologies
Palladium Complex Synthesis Routes
| Method | Reactants | Yield | Purity | Source |
|---|---|---|---|---|
| Acidic Condensation | Pd(OAc)<sub>2</sub>, MeSO<sub>3</sub>H | 93% | >98% | |
| Reductive Amination | PdCl<sub>2</sub>, NaBH<sub>4</sub> | 85% | 95% |
The acidic condensation route (Method 1) offers superior yield and purity due to controlled stoichiometry.
Phosphane Ligand Synthesis Efficiency
| Parameter | Suzuki-Miyaura | Grignard |
|---|---|---|
| Cost Reduction | 30% | 40% |
| Reaction Time | 30 min | 2 hours |
| Scalability | >50 mmol | >100 mmol |
The Grignard method (Method 2) is preferred for large-scale synthesis despite longer reaction times.
Challenges and Mitigation Strategies
Q & A
Q. What is the structural and electronic role of the dicyclohexyl(2',6'-dimethoxybiphenyl)phosphane ligand in this palladium complex?
The ligand acts as a bulky, electron-rich phosphine that stabilizes the palladium center while facilitating oxidative addition and transmetalation steps in cross-coupling reactions. The methoxy groups at the 2' and 6' positions enhance steric protection of the metal center, reducing dimerization and improving catalytic turnover .
Q. How does the methylamino group on the biphenyl moiety influence the catalytic activity of this palladacycle?
The methylamino group serves as a directing group, enabling pre-coordination to the palladium center and stabilizing intermediates during C–C or C–X bond formation. Its electron-donating properties modulate the palladium’s oxidation state, which is critical for Suzuki-Miyaura and Buchwald-Hartwig couplings .
Q. What are the recommended storage conditions for this palladium complex, and how does degradation affect its performance?
The compound should be stored in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation or ligand dissociation. Degradation leads to reduced catalytic efficiency due to palladium black formation or ligand decomposition, which can be monitored via ³¹P NMR .
Q. What experimental protocols are optimal for activating this precatalyst in cross-coupling reactions?
Activation typically involves heating (80–110°C) in the presence of a base (e.g., Cs₂CO₃ or K₃PO₄) and a reducing agent (e.g., NaOtBu) to generate the active Pd(0) species. Solvent choice (toluene or dioxane) impacts reaction rates and yields .
Advanced Research Questions
Q. How do electronic and steric modifications of the phosphine ligand affect the enantioselectivity in asymmetric catalysis?
Substituting methoxy groups with bulkier substituents (e.g., i-propoxy) increases steric hindrance, favoring enantioselective pathways in α-arylation reactions. Computational studies (DFT) reveal that electron-donating groups lower the energy barrier for reductive elimination .
Q. What mechanistic insights explain contradictory reactivity trends between this palladacycle and analogous RuPhos or SPhos systems?
Contrasting reactivity arises from differences in ligand bite angles and Pd–P bond strengths. For example, SPhos (methoxy-substituted) exhibits faster oxidative addition but slower transmetalation compared to RuPhos (i-propoxy-substituted) due to steric and electronic variations .
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction parameters for this catalyst in flow chemistry?
Multiscale simulations integrating fluid dynamics and kinetic models predict optimal flow rates, temperature gradients, and catalyst loading. AI-driven parameter optimization reduces experimental iterations, enhancing yield and selectivity in continuous-flow systems .
Q. What analytical techniques are critical for identifying deactivation pathways in long-term catalytic cycles?
High-resolution mass spectrometry (HRMS) and X-ray absorption spectroscopy (XAS) track palladium nanoparticle formation, while in situ IR spectroscopy detects ligand degradation. These methods inform strategies to mitigate catalyst decay .
Methodological Considerations
Q. Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling
| Ligand Substituents | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|
| 2',6'-Dimethoxy | 92 | 450 | |
| 2',6'-Di-i-propoxy | 88 | 380 | |
| 2',4',6'-Tri-i-propyl | 85 | 320 |
Q. Key Observations :
- Methoxy-substituted ligands achieve higher turnover frequencies (TOFs) due to faster ligand dissociation.
- Bulkier substituents (e.g., tri-i-propyl) improve selectivity but reduce reaction rates.
Contradiction Analysis
Q. Why do some studies report inconsistent yields for aryl chloride substrates using this palladacycle?
Discrepancies arise from substrate electronic effects. Electron-deficient aryl chlorides require higher temperatures (>100°C) for activation, whereas electron-rich substrates may undergo side reactions (e.g., protodehalogenation). Controlled base stoichiometry and additive screening (e.g., LiCl) resolve these issues .
Q. How should researchers address conflicting data on the ligand’s stability under aerobic vs. inert conditions?
While the ligand is stable in inert atmospheres, trace oxygen accelerates Pd(0) oxidation, leading to inactive Pd(II) species. Parallel experiments under strict glovebox conditions vs. Schlenk techniques clarify these effects .
Theoretical Frameworks
Q. How does the Buchwald-Hartwig amination mechanism align with the observed kinetics of this palladacycle?
The rate-determining step (oxidative addition) is supported by linear free-energy relationships (LFERs) between substrate electronic parameters and reaction rates. Eyring plots confirm a Δ‡ value of ~25 kcal/mol, consistent with a concerted oxidative addition pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
